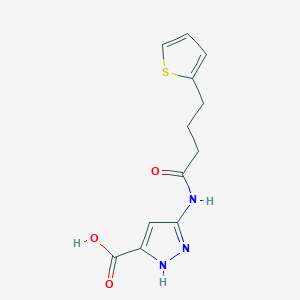![molecular formula C8H17NO4S B7594903 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid, also known as MS-275, is a histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential in treating various diseases, including cancer. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs can lead to the re-expression of genes that are silenced in cancer cells, making HDACi an attractive target for cancer therapy.
Mécanisme D'action
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid works by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and the re-expression of silenced genes. This can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has also been shown to modulate the immune system, leading to the activation of immune cells that can recognize and kill cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has several advantages for use in lab experiments. It is a potent and selective HDAC inhibitor, which makes it ideal for studying the role of HDACs in gene expression and cancer biology. 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid is also relatively stable and can be easily synthesized in large quantities. However, 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid. One direction is to investigate the potential of 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid in combination with other anti-cancer agents, such as immunotherapy and targeted therapies. Another direction is to study the effects of 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid on non-cancerous cells, such as immune cells and stem cells, to better understand its potential side effects and toxicity. Additionally, research can focus on developing more potent and selective HDAC inhibitors that can be used in cancer therapy.
Méthodes De Synthèse
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylpropylsulfonyl chloride with N-methylglycine ethyl ester, followed by amination and deprotection steps. The final product is obtained in high yield and purity.
Applications De Recherche Scientifique
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has been extensively studied for its potential in treating various types of cancer, including leukemia, lymphoma, and solid tumors. Preclinical studies have shown that 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has potent anti-tumor activity and can induce apoptosis in cancer cells. 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-[methyl(2-methylpropylsulfonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-6(2)5-14(12,13)9(4)7(3)8(10)11/h6-7H,5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTRWYRSNUFMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)

![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
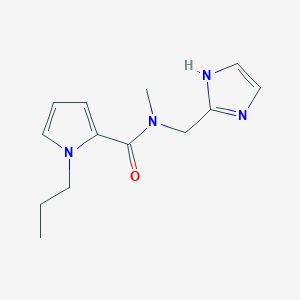
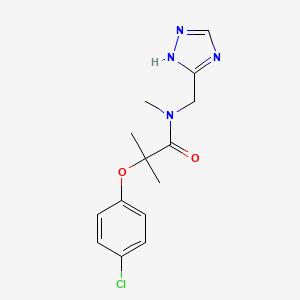
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)

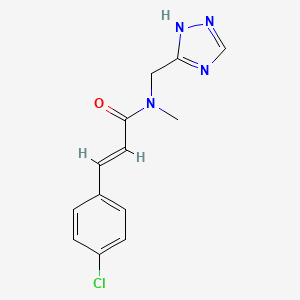
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
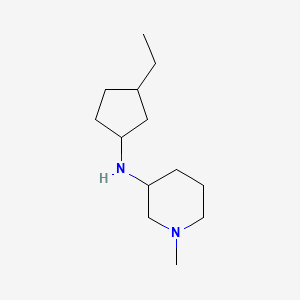
![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)
